molecular formula C15H21N B572331 7'-Methyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] CAS No. 1267472-65-0

7'-Methyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]

Cat. No.: B572331
CAS No.: 1267472-65-0
M. Wt: 215.34
InChI Key: PWXMASNNXYBWFR-UHFFFAOYSA-N
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Description

The compound 7'-Methyl-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] (CAS: 1425335-80-3) is a spirocyclic isoquinoline derivative with a cyclohexane ring fused to a partially saturated isoquinoline moiety. Its molecular formula is C22H27NO2S, with a molecular weight of 369.52 g/mol . Predicted physical properties include a density of 1.22 g/cm³, boiling point of 527.3°C, and a pKa of -6.07, indicating weak acidity . The presence of a tosyl (4-methylbenzenesulfonyl) group at the 2'-position enhances its stability and modulates electronic properties, making it valuable in synthetic organic chemistry and medicinal research.

Properties

IUPAC Name

7-methylspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-12-5-6-14-13(9-12)10-16-11-15(14)7-3-2-4-8-15/h5-6,9,16H,2-4,7-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXMASNNXYBWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3(CCCCC3)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-Methyl-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a substituted cyclohexanone and an isoquinoline derivative, followed by a series of steps including condensation, reduction, and cyclization to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7’-Methyl-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to modify the degree of saturation in the rings.

    Substitution: Halogenation or alkylation reactions can introduce new substituents onto the rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or alkylating agents like methyl iodide (CH₃I).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or halogen groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7’-Methyl-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Spirocyclic isoquinolines exhibit diverse pharmacological and synthetic applications, depending on substituents and ring systems. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents/Ring System Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
7'-Methyl-2'-tosyl-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] Tosyl (C7H7SO2), cyclohexane C22H27NO2S 369.52 High stability, synthetic intermediate
7'-Fluoro-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] Fluorine at 7' C14H18FN 219.30 Lab reagent, discontinued
7'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] Chlorine, cyclopropane C11H12ClN 193.68 Hazardous (GHS Class 8)
7'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] CF3, cyclobutane C14H14F3N 253.26 Medicinal chemistry candidate
6'-Methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] Methoxy, cyclopropane C12H15NO 189.25 Intermediate for API synthesis
Key Observations :

Ring Size and Strain :

  • Cyclohexane (6-membered) derivatives (e.g., ) exhibit lower ring strain compared to cyclopropane (3-membered, ) or cyclobutane (4-membered, ) analogs. Smaller rings increase reactivity but reduce thermodynamic stability.
  • Cyclopropane-containing compounds (e.g., CAS 885269-27-2 ) are prone to ring-opening reactions, useful in dynamic combinatorial chemistry.

Substituent Effects :

  • Electron-withdrawing groups (e.g., -F, -Cl, -CF3) enhance electrophilicity and binding affinity in medicinal targets. For example, the trifluoromethyl analog (CAS 1314780-69-2) is marketed for drug discovery .
  • Tosyl groups (e.g., ) improve solubility in organic solvents and act as protective groups in multistep syntheses.

Synthetic Yields and Methods :

  • Silver-mediated C–H insertion (e.g., 67% yield for a cyclobutane analog ) contrasts with dehydrative aza-annulation (81% yield for a cyclohexane derivative ).
  • NaH/DMF conditions are common for spirocyclization, as seen in cyclopropane derivatives (e.g., ).

Biological Activity

7'-Methyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] is a novel spirocyclic compound that has garnered attention for its potential biological activities. Characterized by its unique structural framework, it is being investigated for various pharmacological properties including antibacterial, cytotoxic, and anti-inflammatory effects.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H21_{21}N
  • CAS Number : 1267472-65-0
  • IUPAC Name : 7-methyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]

The compound features a spirocyclic structure that combines elements of cyclohexane and isoquinoline. This configuration is significant as it may influence the compound's interaction with biological targets.

The precise mechanism of action for 7'-Methyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] remains largely unexplored. However, preliminary findings suggest that it may interact with specific molecular targets through cyclization reactions, potentially altering enzyme activity or receptor interactions. Ongoing research aims to elucidate these pathways and identify the primary targets involved in its biological activity .

Antibacterial Activity

Recent studies have indicated that certain derivatives of spirocyclic compounds exhibit varying degrees of antibacterial activity. While specific data on 7'-Methyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] is limited, related compounds have shown promising results against various bacterial strains. For instance, derivatives with similar structural motifs demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against common pathogens like Bacillus subtilis and Bacillus cereus .

Cytotoxic Activity

The cytotoxic potential of 7'-Methyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] has been assessed in vitro against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). In comparative studies, compounds within the same class exhibited IC50_{50} values ranging from 1.17 to 56.18 µM for HepG2 cells and 1.52 to 77.41 µM for MCF-7 cells, indicating moderate to potent antiproliferative effects when benchmarked against doxorubicin, a standard chemotherapeutic agent .

CompoundCell LineIC50_{50} (µM)
DoxorubicinHepG22.85
DoxorubicinMCF-73.58
Spiro Compound AHepG21.17
Spiro Compound BMCF-71.52

Anti-inflammatory Effects

While direct studies on the anti-inflammatory properties of 7'-Methyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] are scarce, related spirocyclic compounds have demonstrated significant anti-inflammatory activities in various models. These findings suggest potential therapeutic applications in inflammatory diseases, warranting further investigation into this compound's efficacy in similar contexts.

Pharmacokinetics

The pharmacokinetic profile of 7'-Methyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] is still under investigation. Key parameters such as bioavailability, half-life, and metabolic pathways are crucial for understanding its therapeutic potential and safety profile. Ongoing studies aim to provide insights into how this compound behaves in biological systems.

Case Studies and Research Findings

Several research initiatives are currently focused on exploring the biological activities of spirocyclic compounds similar to 7'-Methyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]. For example:

  • Antimicrobial Studies : Research has highlighted the effectiveness of spiro derivatives against multi-drug resistant bacterial strains.
  • Cancer Research : Investigations into the cytotoxic effects on various cancer cell lines have revealed promising results that suggest potential for development as anticancer agents.
  • Pharmacological Evaluations : Studies assessing the impact of structural modifications on biological activity are ongoing to optimize efficacy.

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